molecular formula C22H17N3O2 B3539743 (4-Methylphenyl) 1-phenyl-3-pyridin-3-ylpyrazole-4-carboxylate

(4-Methylphenyl) 1-phenyl-3-pyridin-3-ylpyrazole-4-carboxylate

Cat. No.: B3539743
M. Wt: 355.4 g/mol
InChI Key: KFUIJQBQALTBKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methylphenyl) 1-phenyl-3-pyridin-3-ylpyrazole-4-carboxylate is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties .

Preparation Methods

The synthesis of (4-Methylphenyl) 1-phenyl-3-pyridin-3-ylpyrazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the condensation of 4-methylphenyl hydrazine with 1-phenyl-3-pyridin-3-ylpyrazole-4-carboxylic acid in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

(4-Methylphenyl) 1-phenyl-3-pyridin-3-ylpyrazole-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

(4-Methylphenyl) 1-phenyl-3-pyridin-3-ylpyrazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methylphenyl) 1-phenyl-3-pyridin-3-ylpyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact pathways involved depend on the specific target and the context of its use .

Comparison with Similar Compounds

(4-Methylphenyl) 1-phenyl-3-pyridin-3-ylpyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(4-methylphenyl) 1-phenyl-3-pyridin-3-ylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c1-16-9-11-19(12-10-16)27-22(26)20-15-25(18-7-3-2-4-8-18)24-21(20)17-6-5-13-23-14-17/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUIJQBQALTBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=CN(N=C2C3=CN=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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